molecular formula C18H18ClN3O B2822548 6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine CAS No. 1018070-29-5

6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine

Cat. No.: B2822548
CAS No.: 1018070-29-5
M. Wt: 327.81
InChI Key: PQKZLKMSWLFDSD-UHFFFAOYSA-N
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Description

6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazoline core substituted with a chloro group at the 6th position, a phenyl group at the 4th position, and a 3-methoxypropylamine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Chloro Group: Chlorination of the quinazoline core at the 6th position can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Substitution with Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.

    Attachment of the 3-Methoxypropylamine Group: The final step involves the nucleophilic substitution of the 2-amino group with 3-methoxypropylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction of the quinazoline core can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chloro group at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine
  • 6-chloro-N-(3-methoxypropyl)pyrazin-2-amine
  • 4-chloro-6-(3-methoxypropylamino)pyrimidine

Uniqueness

6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct biological and chemical properties

Properties

IUPAC Name

6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-23-11-5-10-20-18-21-16-9-8-14(19)12-15(16)17(22-18)13-6-3-2-4-7-13/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKZLKMSWLFDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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